molecular formula C10H16O B052987 (1S)-2-Methyl-5-propan-2-ylcyclohexa-2,5-dien-1-ol CAS No. 119439-20-2

(1S)-2-Methyl-5-propan-2-ylcyclohexa-2,5-dien-1-ol

Cat. No. B052987
CAS RN: 119439-20-2
M. Wt: 152.23 g/mol
InChI Key: ZDZKIUYTORHFPQ-JTQLQIEISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1S)-2-Methyl-5-propan-2-ylcyclohexa-2,5-dien-1-ol, commonly known as β-ionone, is a natural fragrance compound found in various fruits and flowers. It is a member of the terpenoid family and is widely used in the fragrance industry due to its pleasant aroma. Apart from its use in the fragrance industry, β-ionone has also been studied for its potential applications in scientific research.

Mechanism of Action

The mechanism of action of β-ionone is not fully understood, but it is believed to involve the modulation of various signaling pathways in the cell. It has been shown to activate the p38 MAPK pathway, which plays a crucial role in cell death and survival. β-ionone has also been found to inhibit the Akt/mTOR pathway, which is involved in cell growth and proliferation.
Biochemical and Physiological Effects:
β-ionone has been found to possess various biochemical and physiological effects. It has been shown to possess antioxidant properties, which can help protect cells from oxidative damage. Additionally, β-ionone has been found to possess anti-inflammatory properties, which can help reduce inflammation in the body.

Advantages and Limitations for Lab Experiments

One of the advantages of using β-ionone in lab experiments is its low toxicity. It has been found to be relatively safe and non-toxic, making it a good candidate for in vitro and in vivo studies. However, one of the limitations of using β-ionone is its relatively low solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for the study of β-ionone. One potential area of research is the development of β-ionone-based cancer therapies. Another potential area of research is the study of the neuroprotective effects of β-ionone, which could have implications for the treatment of neurodegenerative diseases. Additionally, the development of novel methods for synthesizing β-ionone could lead to new applications for this compound in various scientific fields.

Synthesis Methods

β-ionone can be synthesized through various methods, including the oxidation of β-carotene, the isomerization of α-ionone, and the cyclization of geraniol. The most commonly used method for synthesizing β-ionone is the cyclization of geraniol. This method involves the use of a strong acid catalyst, such as sulfuric acid, to catalyze the cyclization of geraniol to form β-ionone.

Scientific Research Applications

β-ionone has been studied for its potential applications in various scientific research areas, including cancer research, neuroscience, and pharmacology. It has been found to possess anti-cancer properties, which make it a potential candidate for cancer therapy. Studies have shown that β-ionone can induce apoptosis (programmed cell death) in cancer cells and inhibit their growth.

properties

CAS RN

119439-20-2

Molecular Formula

C10H16O

Molecular Weight

152.23 g/mol

IUPAC Name

(1S)-2-methyl-5-propan-2-ylcyclohexa-2,5-dien-1-ol

InChI

InChI=1S/C10H16O/c1-7(2)9-5-4-8(3)10(11)6-9/h4,6-7,10-11H,5H2,1-3H3/t10-/m0/s1

InChI Key

ZDZKIUYTORHFPQ-JTQLQIEISA-N

Isomeric SMILES

CC1=CCC(=C[C@@H]1O)C(C)C

SMILES

CC1=CCC(=CC1O)C(C)C

Canonical SMILES

CC1=CCC(=CC1O)C(C)C

synonyms

2,5-Cyclohexadien-1-ol,2-methyl-5-(1-methylethyl)-,(S)-(9CI)

Origin of Product

United States

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